tert-Butyl (R)-2-isopropyl-5-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a pyrrolidine ring with a ketone and a carboxylate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ®-2-isopropyl-5-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups and stereochemistry.
tert-Butyl ®-2-methyl-5-oxopyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
tert-Butyl ®-2-ethyl-5-oxopyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of tert-Butyl ®-2-isopropyl-5-oxopyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of both a tert-butyl and an isopropyl group, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (5R)-2-oxo-5-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8(2)9-6-7-10(14)13(9)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 |
InChI Key |
CSBYRFGIYPHWCI-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1CCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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